2-Fluoro-6-methoxybenzothiazole

Vue d'ensemble

Description

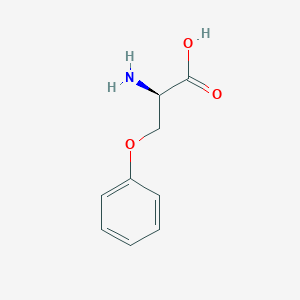

“2-Fluoro-6-methoxybenzothiazole” is a chemical compound . It’s a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies . For instance, one study describes the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives structurally related to riluzole . The synthesis involved a three-step process starting with 2-Fluoro-6-methoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The molecular formula is C8H7FO3 .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, one study investigated the base catalysis in the reactions between 2-fluoro-6-nitrobenzothiazole and aliphatic amines in benzene .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques . For example, the molecular weight of the compound is 170.14 g/mol .

Applications De Recherche Scientifique

Cancer Imaging and Antitumor Activity

Fluorinated 2-arylbenzothiazoles, including 2-Fluoro-6-methoxybenzothiazole derivatives, are being explored as potential antitumor drugs. They have shown potent and selective inhibitory activity against various cancer cell lines, such as breast, lung, and colon cancers. Notably, carbon-11 labeled fluorinated 2-arylbenzothiazoles may serve as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers (Wang et al., 2006). Additionally, aminothiazole-paeonol derivatives, involving this compound, have been synthesized and evaluated for their anticancer effects, showing high potential against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016).

Application in Dye Production

The compound has been used in the production of basic dyes. Research into the diazotization of 2-amino-6-methoxybenzothiazole at elevated temperatures indicated that this method could lead to technological improvements and simplifications in dye production processes (Penchev et al., 1991).

Synthesis of Firefly Luciferin Precursors

This compound plays a crucial role as a precursor in the synthesis of Firefly luciferin, a chemiluminescent compound found in the beetle Photinus pyralis. Firefly luciferin is significant in medicinal diagnostics, biochemistry, and forensic trace analysis due to its efficient chemiluminescence properties (Würfel et al., 2012).

Antibacterial Applications

This compound derivatives have been investigated for their antibacterial properties. For example, Schiff bases derived from benzothiazoles, including 2-amino-4-methoxybenzothiazole, have shown promising antibacterial activities against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Molecular and Structural Studies

Extensive vibrational investigations of 2-amino-4-methoxybenzothiazole, a related compound, have been conducted. These studies include analyzing the electronic structure, determining the kinetic and thermodynamic stability, and understanding the electronic and steric influence of methoxy amino groups (Arjunan et al., 2013).

Safety and Hazards

Orientations Futures

Future research on 2-Fluoro-6-methoxybenzothiazole could focus on its potential applications in various fields. For example, one study suggested that this compound and its derivatives could be used as antimicrobial agents . Another study suggested that these compounds could be used in the development of novel antibacterial molecules .

Mécanisme D'action

Target of Action

They have been associated with antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

Some compounds have been found to have a membrane perturbing mode of action and intracellular mode of action due to binding with DNA .

Action Environment

The success of suzuki–miyaura coupling, a reaction often used in the synthesis of benzothiazole derivatives, is known to be influenced by the reaction conditions, including the choice of organoboron reagent .

Analyse Biochimique

Biochemical Properties

2-Fluoro-6-methoxybenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been found to inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within the cell. The compound’s localization and accumulation in specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical and cellular effects .

Propriétés

IUPAC Name |

2-fluoro-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYANPPDYUKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)

![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)

![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)

![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)